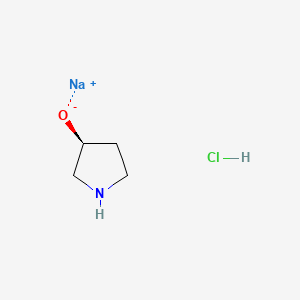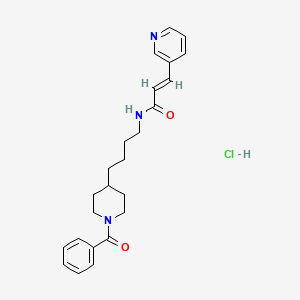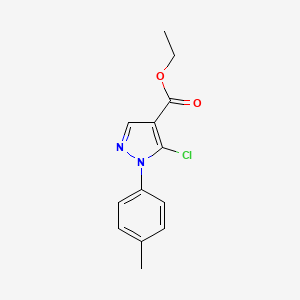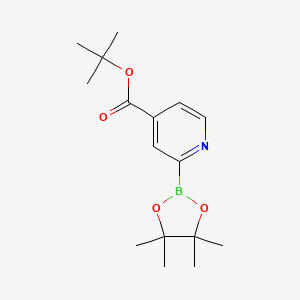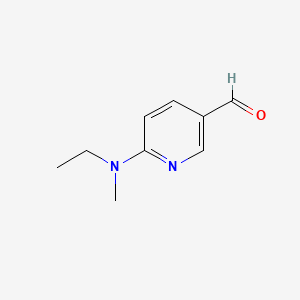![molecular formula C9H14N2 B580830 1,1-Dimethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine CAS No. 1215295-90-1](/img/structure/B580830.png)
1,1-Dimethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine
Vue d'ensemble
Description
1,1-Dimethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine is a nitrogen-containing heterocyclic compound . It has a molecular weight of 150.22 and its IUPAC name is 1,1-dimethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine .
Synthesis Analysis
The synthesis of pyrrolo[1,2-a]pyrazines involves various methods including cyclization, ring annulation, cycloaddition, and direct C-H arylation . A transition-metal-free strategy was described for the preparation of pyrrolo[1,2-a]pyrazines with various enones .Molecular Structure Analysis
The molecular structure of 1,1-Dimethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine is represented by the linear formula C9H14N2 . The InChI code is 1S/C9H14N2/c1-9(2)8-4-3-6-11(8)7-5-10-9/h3-4,6,10H,5,7H2,1-2H3 .Chemical Reactions Analysis
Pyrrolopyrazines are classified into three chemical categories with two or three nitrogen atoms, indicating various biological activities . Pyrrolo[1,2-a]pyrazine derivatives exhibited more antibacterial, antifungal, and antiviral activities .Physical And Chemical Properties Analysis
1,1-Dimethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine is a liquid at room temperature .Applications De Recherche Scientifique
Medicinal Chemistry
- Summary of the application : Pyrrolopyrazine derivatives, including “1,1-Dimethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine”, are used in various applications such as pharmaceuticals, organic materials, natural products, and mainly in bioactive molecules .
- Methods of application : Various synthetic routes for pyrrolopyrazine derivatives have been explored, including cyclization, ring annulation, cycloaddition, direct C-H arylation, and other methods .
- Results or outcomes : Compounds with the pyrrolopyrazine scaffold have exhibited different biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory . Pyrrolo [1,2- a] pyrazine derivatives exhibited more antibacterial, antifungal, and antiviral activities, while 5H-pyrrolo [2,3-b] pyrazine derivatives showed more activity on kinase inhibition .
Agro-Chemical Field
- Summary of the application : Certain 1,2,4-triazol derivatives of pyrrolopyrazine, such as CGR3, have been applied as new agro-chemicals .
- Results or outcomes : CGR3 functions as a root growth stimulant, promoting primary root length and influencing the levels of endogenous hormones (IAA, ABA, and GA3) to play an important role in controlling primary root development .
Antibacterial Activity
- Summary of the application : Certain pyrrolopyrazine derivatives have been found to exhibit antibacterial activity .
- Results or outcomes : These derivatives have shown inhibitory effects on various bacteria strains such as Klebsiella pneumoniae, Staphylococcus hominis, Staphylococcus epidermidis, and alpha Streptococcus haemolyticus .
Antifungal Activity
- Summary of the application : Pyrrolopyrazine derivatives have been reported to exhibit antifungal activities .
Antiviral Activity
- Summary of the application : Pyrrolopyrazine derivatives have been reported to exhibit antiviral activities .
Antioxidant Activity
- Summary of the application : Pyrrolopyrazine derivatives have been reported to exhibit antioxidant activities .
Antitumor Activity
- Summary of the application : Pyrrolopyrazine derivatives have been reported to exhibit antitumor activities .
Kinase Inhibitory Activity
- Summary of the application : Pyrrolopyrazine derivatives have been reported to exhibit kinase inhibitory activities .
Anti-inflammatory Activity
- Summary of the application : Pyrrolopyrazine derivatives have been reported to exhibit anti-inflammatory activities .
Drug Discovery Research
- Summary of the application : The pyrrolopyrazine structure is an attractive scaffold for drug discovery research .
Agriculture
- Summary of the application : Certain 1,2,4-triazol derivatives of pyrrolopyrazine, such as CGR3, have been applied in agriculture .
- Results or outcomes : CGR3 functions as a root growth stimulant, promoting primary root length and influencing the levels of endogenous hormones (IAA, ABA, and GA3) to play an important role in controlling primary root development .
Safety And Hazards
Orientations Futures
Pyrrolopyrazine derivatives have been isolated from plants, microbes, soil, marine life, and other sources . The synthetic methods and biological activities of pyrrolopyrazine derivatives discussed in this paper will certainly help medicinal chemistry researchers design and synthesize new leads to treat various diseases .
Propriétés
IUPAC Name |
1,1-dimethyl-3,4-dihydro-2H-pyrrolo[1,2-a]pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2/c1-9(2)8-4-3-6-11(8)7-5-10-9/h3-4,6,10H,5,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBRFIMQHAPJDAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC=CN2CCN1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701214342 | |
| Record name | 1,2,3,4-Tetrahydro-1,1-dimethylpyrrolo[1,2-a]pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701214342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1-Dimethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine | |
CAS RN |
1215295-90-1 | |
| Record name | 1,2,3,4-Tetrahydro-1,1-dimethylpyrrolo[1,2-a]pyrazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1215295-90-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2,3,4-Tetrahydro-1,1-dimethylpyrrolo[1,2-a]pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701214342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



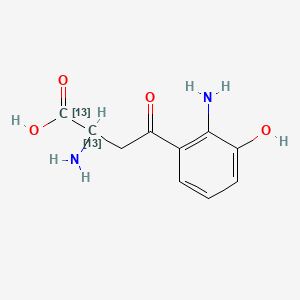
![1,3,3-Trimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridin-2(3H)-one](/img/structure/B580751.png)
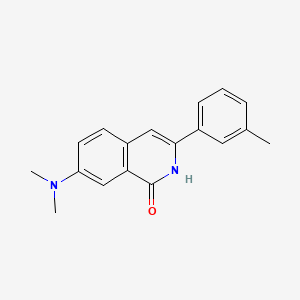


![1-Methyl-1,8-diazaspiro[4.5]decane dihydrochloride](/img/structure/B580756.png)

